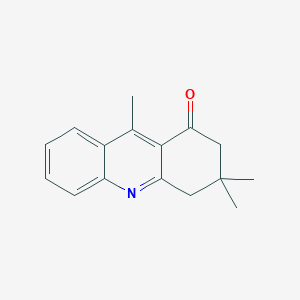
3,3,9-Trimethyl-3,4-dihydroacridin-1(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3,9-Trimethyl-3,4-dihydroacridin-1(2H)-one is an organic compound belonging to the acridine family. Acridines are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents. This compound is characterized by its unique structure, which includes three methyl groups and a dihydroacridinone core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,9-Trimethyl-3,4-dihydroacridin-1(2H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,6-dimethylaniline and acetone.
Condensation Reaction: The starting materials undergo a condensation reaction in the presence of an acid catalyst, such as hydrochloric acid, to form an intermediate.
Cyclization: The intermediate is then subjected to cyclization under controlled conditions, often involving heating and the use of a dehydrating agent like phosphorus oxychloride.
Reduction: The resulting product is reduced using a reducing agent such as sodium borohydride to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of continuous flow reactors can also enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
3,3,9-Trimethyl-3,4-dihydroacridin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acridone derivatives.
Reduction: Further reduction can lead to the formation of fully saturated acridine derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride are used for halogenation.
Major Products
Oxidation: Acridone derivatives.
Reduction: Saturated acridine derivatives.
Substitution: Halogenated acridine compounds.
Aplicaciones Científicas De Investigación
3,3,9-Trimethyl-3,4-dihydroacridin-1(2H)-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to intercalate with DNA.
Biological Studies: The compound is used in studies related to enzyme inhibition and protein binding.
Industrial Applications: It serves as a precursor for the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 3,3,9-Trimethyl-3,4-dihydroacridin-1(2H)-one involves:
DNA Intercalation: The compound intercalates between DNA base pairs, disrupting the DNA structure and inhibiting replication.
Enzyme Inhibition: It can inhibit certain enzymes by binding to their active sites, affecting their catalytic activity.
Pathways Involved: The compound may affect pathways related to cell cycle regulation and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
Acridine: The parent compound of the acridine family.
9-Aminoacridine: Known for its use as a fluorescent dye and antiseptic.
Acridone: An oxidized derivative of acridine with potential therapeutic applications.
Uniqueness
3,3,9-Trimethyl-3,4-dihydroacridin-1(2H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its trimethyl substitution enhances its lipophilicity and potential interactions with biological targets.
Propiedades
Fórmula molecular |
C16H17NO |
|---|---|
Peso molecular |
239.31 g/mol |
Nombre IUPAC |
3,3,9-trimethyl-2,4-dihydroacridin-1-one |
InChI |
InChI=1S/C16H17NO/c1-10-11-6-4-5-7-12(11)17-13-8-16(2,3)9-14(18)15(10)13/h4-7H,8-9H2,1-3H3 |
Clave InChI |
XSNVNXWXTVHWSE-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=NC3=CC=CC=C13)CC(CC2=O)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-cyclohexyl-8-(4-methylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B10805333.png)
![2-[3-(6-Amino-5-cyano-3-ethyl-2,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenoxy]acetamide](/img/structure/B10805339.png)
![3-amino-N-(2,6-dichlorophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B10805346.png)
![2-((5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)thio)-N-methylacetamide](/img/structure/B10805349.png)
![1-(2-Fluorophenyl)-4-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperazine](/img/structure/B10805352.png)
![2-[[5-(4-Bromophenyl)furan-2-yl]methylidenehydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B10805353.png)
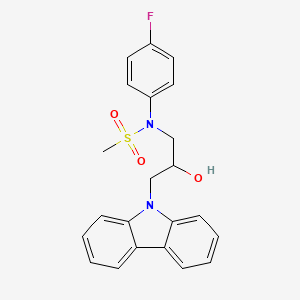
![5-[[4-(Dimethylamino)phenyl]methylidene]-3-(1,1-dioxothiolan-3-yl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B10805366.png)
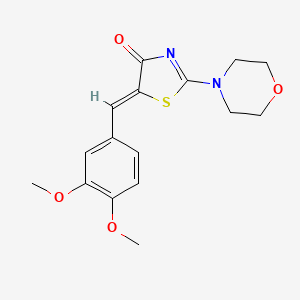
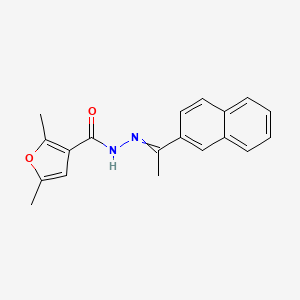
![N-[4-(1,3-benzodioxol-5-yl)butan-2-ylideneamino]benzamide](/img/structure/B10805402.png)
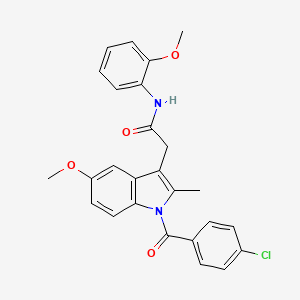

![6-{[(Furan-2-yl)methyl]amino}-17-thia-2,7,8-triazatetracyclo[8.7.0.0^{3,8}.0^{11,16}]heptadeca-1(10),2,4,6,11(16)-pentaen-9-one](/img/structure/B10805409.png)
